molecular formula C11H10ClF5OS B14066746 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethylthio)benzene

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethylthio)benzene

Cat. No.: B14066746
M. Wt: 320.71 g/mol
InChI Key: UGXHXUOPKYGOPR-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C11H10ClF5OS It is characterized by the presence of chloropropyl, difluoromethoxy, and trifluoromethylthio groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethylthio)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as chloropropyl benzene derivatives and difluoromethoxy benzene derivatives.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Industrial Production Methods: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the benzene ring are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce a variety of functionalized benzene derivatives.

Scientific Research Applications

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethylthio)benzene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological systems and as a probe to investigate biochemical pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethylthio)benzene include:

    1-Chloro-3-(3-chloropropyl)-4-(fluoromethoxy)benzene: This compound has a similar structure but differs in the substitution pattern on the benzene ring.

    1-(3-Chloropropyl)-3-(difluoromethoxy)-4-nitrobenzene: This compound contains a nitro group instead of a trifluoromethylthio group.

Uniqueness

This compound is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C11H10ClF5OS

Molecular Weight

320.71 g/mol

IUPAC Name

2-(3-chloropropyl)-1-(difluoromethoxy)-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C11H10ClF5OS/c12-5-1-2-7-6-8(19-11(15,16)17)3-4-9(7)18-10(13)14/h3-4,6,10H,1-2,5H2

InChI Key

UGXHXUOPKYGOPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)CCCCl)OC(F)F

Origin of Product

United States

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